Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate
Description
Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate (CAS: 1499341-53-5) is a cyclobutane derivative featuring a unique substitution pattern: a methyl acetyl group and two methoxy groups at the 3,3-positions of the cyclobutane ring. Its molecular formula is C₁₀H₁₆O₅ (molecular weight: 216.23 g/mol), with a structure characterized by a cyclobutane core functionalized with ester, acetyl, and methoxy groups. The compound is a liquid at room temperature and is cataloged under MDL number MFCD21950420 . It is primarily used in life sciences research, though specific applications remain undisclosed in publicly available data. Safety information is currently unavailable, necessitating direct consultation with suppliers for handling protocols .
Properties
IUPAC Name |
methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-7(11)9(8(12)13-2)5-10(6-9,14-3)15-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPDLXGSVCPPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C1)(OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Initial Esterification
The synthesis typically begins with 3-oxocyclobutane carboxylic acid, which can be prepared from di-isopropyl malonate. This starting acid is then subjected to esterification using methanol in the presence of a catalytic amount of hydrochloric acid to yield methyl 3,3-dimethoxy-1-cyclobutanecarboxylate.
| Step | Reagents & Conditions | Outcome | Yield |
|---|---|---|---|
| Esterification | 3-oxocyclobutane carboxylic acid, MeOH, HCl (0.5%), RT, 10 h | Methyl 3,3-dimethoxy-1-cyclobutanecarboxylate | 97.4% (pale yellow oil) |
This step involves stirring the acid in methanol with dilute HCl at room temperature for 10 hours, followed by solvent evaporation and drying under vacuum to obtain the ester product.
Reduction to Alcohol
The methyl ester is then reduced to the corresponding cyclobutylmethanol derivative using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C to room temperature over 4 hours.
| Step | Reagents & Conditions | Outcome | Yield |
|---|---|---|---|
| Reduction | Methyl ester, LiAlH4, THF, 0°C to RT, 4 h | 3,3-Dimethoxy-1-cyclobutylmethanol | 85% (colorless oil) |
After the reaction, quenching with water and sodium hydroxide, filtration, and chromatographic purification yield the alcohol intermediate.
Benzyl Protection of Alcohol
The primary alcohol is protected by benzylation using benzyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 0°C to room temperature.
| Step | Reagents & Conditions | Outcome | Yield |
|---|---|---|---|
| Benzylation | 3,3-Dimethoxy-1-cyclobutylmethanol, NaH, benzyl bromide, DMF, 0°C to RT, 16 h | 1-Benzyloxymethyl-3,3-dimethoxycyclobutane | 75% (colorless oil) |
The reaction mixture is quenched with saturated sodium chloride solution, extracted with ether, dried, and purified by silica gel chromatography.
Acetal Deprotection to Ketone
The acetal protecting groups are removed under acidic conditions using p-toluenesulfonic acid hydrate in acetone-water mixture at room temperature for 16 hours to yield the 1-benzyloxymethyl-3-oxocyclobutane.
| Step | Reagents & Conditions | Outcome | Yield |
|---|---|---|---|
| Acetal hydrolysis | 1-Benzyloxymethyl-3,3-dimethoxycyclobutane, p-TsOH, acetone:H2O (2:1), RT, 16 h | 1-Benzyloxymethyl-3-oxocyclobutane | 88% (colorless oil) |
Wittig Olefination to Methylenecyclobutane
The ketone is converted to a methylene group by Wittig reaction using methyltriphenylphosphonium bromide and n-butyllithium in THF at room temperature.
| Step | Reagents & Conditions | Outcome | Yield |
|---|---|---|---|
| Wittig reaction | 1-Benzyloxymethyl-3-oxocyclobutane, methyltriphenylphosphonium bromide, n-BuLi, THF, RT, 3 h | 1-Benzyloxymethyl-3-methylenecyclobutane | 82% (colorless oil) |
The reaction mixture is quenched with ammonium chloride, extracted, dried, and purified by chromatography.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Methyl 3,3-dimethoxy-1-cyclobutanecarboxylate | 3-oxocyclobutane carboxylic acid, MeOH, HCl (0.5%), RT, 10 h | 97.4 | Esterification |
| 2 | 3,3-Dimethoxy-1-cyclobutylmethanol | LiAlH4, THF, 0°C to RT, 4 h | 85 | Reduction of ester to alcohol |
| 3 | 1-Benzyloxymethyl-3,3-dimethoxycyclobutane | NaH, benzyl bromide, DMF, 0°C to RT, 16 h | 75 | Benzyl protection |
| 4 | 1-Benzyloxymethyl-3-oxocyclobutane | p-TsOH, acetone:H2O (2:1), RT, 16 h | 88 | Acetal deprotection |
| 5 | 1-Benzyloxymethyl-3-methylenecyclobutane | Methyltriphenylphosphonium bromide, n-BuLi, THF, RT, 3 h | 82 | Wittig olefination |
Research Findings and Analysis
- The synthesis route emphasizes careful protection and deprotection of functional groups to maintain the integrity of the cyclobutane ring and its substituents.
- High yields in each step indicate the robustness of the synthetic pathway.
- The use of mild acidic conditions for acetal hydrolysis preserves the cyclobutane ring structure.
- The Wittig reaction is effective for introducing the methylene group at the desired position.
- The methodology is adaptable for the synthesis of analogues with potential biological activity, as seen in related antiviral research involving methylenecyclobutane derivatives.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various ethers or esters depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate is studied for its potential as a pharmacological agent. Its structural features allow it to act as a precursor in the synthesis of biologically active compounds.
Case Study: JAK Inhibitors
Recent research has highlighted the role of cyclobutane derivatives, including this compound, in developing Janus kinase (JAK) inhibitors. These inhibitors are crucial for treating autoimmune diseases and cancers. The compound's unique structure may enhance selectivity and potency against specific JAK targets .
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis. Its functional groups enable various reactions, including esterification and cyclization processes.
Table 1: Synthetic Routes Involving this compound
Material Science Applications
The compound is also investigated for its utility in material science, particularly in the development of polymers and coatings due to its chemical stability and reactivity.
Table 2: Applications in Material Science
| Application Type | Description | Potential Benefits |
|---|---|---|
| Polymer Synthesis | Used as a monomer for producing specialty polymers | Enhanced thermal stability |
| Coatings | Acts as a reactive component in protective coatings | Improved adhesion and durability |
Mechanism of Action
The mechanism of action of Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate involves its interaction with specific molecular targets, leading to various biochemical effects. The acetyl and methoxy groups play a crucial role in its reactivity and interactions with enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Methyl 3,3-Dimethoxycyclobutane-1-Carboxylate (CAS: 98231-07-3)
This analog (C₈H₁₄O₅, MW: 190.19 g/mol) lacks the acetyl group at the 1-position but retains the 3,3-dimethoxy substituents. It is stored at room temperature and marketed as a research reagent (purity ≥97%) .
| Property | Methyl 1-Acetyl-3,3-Dimethoxycyclobutane-1-Carboxylate | Methyl 3,3-Dimethoxycyclobutane-1-Carboxylate |
|---|---|---|
| Molecular Formula | C₁₀H₁₆O₅ | C₈H₁₄O₅ |
| Molecular Weight | 216.23 g/mol | 190.19 g/mol |
| Key Substituents | Acetyl + 3,3-dimethoxy | 3,3-Dimethoxy |
| Physical State | Liquid | Not specified (likely liquid or low-melting solid) |
| Storage | Room Temperature | Room Temperature |
Methyl 3,3-Dimethylcyclobutane-1-Carboxylate (CAS: 3854-83-9)
This compound (C₈H₁₄O₂, MW: 142.20 g/mol) replaces methoxy groups with methyl groups at the 3,3-positions. The non-polar methyl substituents reduce hydrophilicity compared to the dimethoxy analog, impacting solubility and reactivity. It is available at ≥97% purity but lacks detailed safety or application data .
Ethyl 1-Methyl-3-Methylenecyclobutanecarboxylate (CAS: 54244-73-4)
A cyclobutane ester with a methyl and methylene group (C₉H₁₄O₂, MW: 154.21 g/mol), this analog highlights the structural diversity of cyclobutane derivatives.
Physicochemical Properties
- Polarity and Solubility: The acetyl and methoxy groups in the target compound increase polarity compared to non-oxygenated analogs like methyl 3,3-dimethylcyclobutane-1-carboxylate. This likely enhances solubility in solvents such as DMSO or ethanol.
- Stability : The electron-withdrawing acetyl group may reduce thermal stability compared to analogs with alkyl substituents.
Biological Activity
Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate is a cyclobutane derivative with significant potential in organic synthesis and possibly in biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has a unique structure characterized by a cyclobutane ring substituted with two methoxy groups and an acetyl group. The molecular formula is with a molecular weight of approximately 174.19 g/mol. Its structural features allow it to act as a versatile building block for synthesizing more complex molecules that may exhibit biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 98231-07-3 |
Mechanisms of Biological Activity
While specific mechanisms of action for this compound are not extensively documented, its structural analogs have shown various biological activities:
- Antitumor Activity : Compounds with similar structures have been investigated for their ability to inhibit DNA polymerase and induce apoptosis in cancer cells. For instance, aphidicolin, a known DNA polymerase inhibitor, showcases how structural features can dictate biological effects .
- Enzyme Inhibition : Its potential as an enzyme inhibitor could be explored through assays similar to those used for p97 ATPase inhibitors, which involve measuring the inhibition of ATP hydrolysis .
Case Studies and Research Findings
Research into related compounds provides insights into the potential biological activities of this compound:
- Synthesis and Biological Evaluation : A study on the synthesis of cyclobutane derivatives highlighted their use as intermediates in drug development. These derivatives were assessed for their anti-proliferative effects against various cancer cell lines .
- Synthetic Versatility : The compound's ability to undergo various chemical transformations makes it a valuable precursor in synthesizing biologically active molecules. This versatility has been documented in synthetic chemistry literature .
Potential Applications
Given its structural characteristics and the biological activity of its analogs, this compound holds promise in several applications:
- Drug Development : It may serve as a scaffold for developing new pharmaceuticals targeting specific pathways involved in cancer or other diseases.
- Research Tool : The compound can be utilized in biochemical assays to explore enzyme interactions and cellular responses.
Q & A
Q. How can researchers optimize the synthesis of Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate to improve yield and purity?
Methodological Answer:
- Cycloaddition Reactions : Utilize Diels-Alder or oxidative cycloaddition strategies with conjugated dienes and acrylates. For example, ceric ammonium nitrate (CAN)-mediated oxidative cycloadditions (as in Lee et al., 1995) can enhance regioselectivity .
- Catalyst Selection : Optimize catalysts (e.g., Lewis acids) to stabilize transition states and reduce side reactions.
- Temperature/Solvent Optimization : Reaction temperatures between 60–80°C in aprotic solvents (e.g., THF) improve kinetics, as demonstrated in similar cyclobutane ester syntheses .
- Purity Monitoring : Use HPLC (High-Performance Liquid Chromatography) with C18 columns to track intermediates and final product purity (≥97% NLT, as in ) .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to confirm cyclobutane ring geometry, acetyl, and methoxy substituents. DEPT-135 experiments can resolve overlapping signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for accurate molecular weight confirmation (e.g., using ESI-TOF).
- X-ray Crystallography : Resolve stereochemical ambiguities via single-crystal analysis, as applied to structurally similar azepanones in .
- HPLC-PDA : Quantify purity and detect impurities using reverse-phase methods with UV detection at 210–260 nm .
Q. What reaction mechanisms are involved in the derivatization of this compound?
Methodological Answer:
- Nucleophilic Acetyl Substitution : The acetyl group can undergo nucleophilic attack (e.g., hydrolysis or aminolysis) under acidic/basic conditions.
- Cyclobutane Ring Functionalization : Strain-driven [2+2] cycloreversion or ring-opening via transition metal catalysis (e.g., Pd-mediated cross-coupling) .
- Methoxy Group Reactivity : Demethylation using BBr or HBr/glacial acetic acid to generate hydroxyl intermediates for further coupling .
Advanced Research Questions
Q. How does the stereochemistry of the cyclobutane ring influence reactivity in downstream applications?
Methodological Answer:
- Steric Effects : Substituents at the 3,3-dimethoxy positions create steric hindrance, slowing nucleophilic attack on the carboxylate group. Computational modeling (e.g., DFT) can predict regioselectivity in reactions .
- Ring Strain : Cyclobutane’s 90° bond angles increase strain energy, favoring ring-opening reactions. Compare kinetic data with analogous cyclohexane esters to quantify strain contributions .
- Chiral Centers : Use chiral HPLC or circular dichroism (CD) to assess enantiomeric purity if asymmetric synthesis is attempted .
Q. How can researchers resolve contradictions in kinetic data during the compound’s synthesis?
Methodological Answer:
- Michaelis-Menten Analysis : Apply enzyme-like kinetic models to identify rate-limiting steps, such as intermediate complex formation in cycloadditions .
- Computational Validation : Use tools like Reaxys or BKMS_METABOLIC to cross-reference experimental rate constants with published data .
- Variable Condition Testing : Repeat reactions under controlled pH, temperature, and solvent polarity to isolate conflicting variables (e.g., thermal decomposition at >80°C, as noted in ) .
Q. What strategies are effective for studying the compound’s stability under acidic/basic conditions?
Methodological Answer:
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 7–14 days. Monitor degradation via LC-MS and identify products (e.g., hydrolysis to carboxylic acid) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen/air atmospheres to determine decomposition thresholds .
- Light Exposure Tests : Use UV chambers (λ = 254–365 nm) to evaluate photolytic degradation, critical for storage recommendations .
Q. How can computational methods predict synthetic pathways for novel derivatives?
Methodological Answer:
- Retrosynthetic Analysis : Employ Pistachio/BKMS_METABOLIC databases to propose feasible routes (e.g., esterification of cyclobutane carboxylic acid precursors) .
- DFT Calculations : Model transition states for cycloadditions or ring-opening reactions to prioritize synthetic routes with lower activation energies .
- Machine Learning : Train models on existing cyclobutane ester datasets to predict reaction yields and side products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
